A Predictive Guide to the NMR Spectral Analysis of cis-3,6-dimethylhexahydropyridazine: A Technical Overview for Researchers
A Predictive Guide to the NMR Spectral Analysis of cis-3,6-dimethylhexahydropyridazine: A Technical Overview for Researchers
This in-depth technical guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts and assignments for cis-3,6-dimethylhexahydropyridazine. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the expected NMR spectral characteristics of this molecule, rooted in established principles of NMR spectroscopy and data from analogous heterocyclic systems.
Introduction: The Significance of Stereochemistry in Heterocyclic Scaffolds
Hexahydropyridazines are a class of saturated nitrogen-containing heterocyclic compounds that are integral to various areas of chemical and pharmaceutical research. The stereochemical arrangement of substituents on the hexahydropyridazine ring profoundly influences its three-dimensional conformation and, consequently, its biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of stereochemistry and conformational analysis of such molecules in solution.
This guide will focus on the cis-isomer of 3,6-dimethylhexahydropyridazine, a molecule where the two methyl groups are on the same face of the ring. We will explore the anticipated ¹H and ¹³C NMR spectra, detailing the predicted chemical shifts and the rationale behind these predictions. Furthermore, a systematic approach to the complete assignment of all proton and carbon signals using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be presented.
Predicted ¹H and ¹³C NMR Spectra of cis-3,6-dimethylhexahydropyridazine
The prediction of NMR chemical shifts for cis-3,6-dimethylhexahydropyridazine is based on the analysis of structurally similar compounds, such as substituted piperidines and other saturated heterocycles. The presence of two nitrogen atoms in the ring is expected to significantly influence the chemical environment of the neighboring protons and carbons.
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the methyl protons, the methine protons at the C3 and C6 positions, and the methylene protons at the C4 and C5 positions. Due to the cis stereochemistry and the likelihood of a preferred chair-like conformation, the axial and equatorial protons of the methylene groups are expected to be diastereotopic and thus have different chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ | 1.1 - 1.3 | Doublet (d) | 6.0 - 7.0 |
| H3/H6 (methine) | 2.8 - 3.2 | Multiplet (m) | - |
| H4/H5 (axial) | 1.4 - 1.7 | Multiplet (m) | - |
| H4/H5 (equatorial) | 1.8 - 2.1 | Multiplet (m) | - |
| NH | 2.0 - 4.0 | Broad singlet (br s) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The chemical shifts of protons are influenced by their local electronic environment. Protons attached to carbons adjacent to the electronegative nitrogen atoms (H3/H6) are expected to be deshielded and resonate at a lower field (higher ppm value).[1][2] The methyl protons (CH₃) will likely appear as a doublet due to coupling with the adjacent methine proton. The methylene protons (H4/H5) are expected to show complex splitting patterns due to both geminal and vicinal couplings. The N-H protons are often broad and their chemical shift can be highly variable depending on concentration and solvent.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the methyl carbons, the methine carbons, and the methylene carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 18 - 25 |
| C3/C6 (methine) | 50 - 60 |
| C4/C5 (methylene) | 25 - 35 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The carbons directly bonded to the nitrogen atoms (C3/C6) are expected to be the most deshielded due to the electronegativity of nitrogen.[3][4][5] The methyl and methylene carbons will resonate at higher fields (lower ppm values).
Experimental Protocols for NMR Analysis
To obtain high-quality NMR data for cis-3,6-dimethylhexahydropyridazine, the following experimental setup is recommended:
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
NMR Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the cis stereochemistry.
A Step-by-Step Guide to NMR Signal Assignment
The complete and unambiguous assignment of all ¹H and ¹³C NMR signals can be achieved by a systematic analysis of the 1D and 2D NMR data.
Step 1: Analysis of the ¹H NMR Spectrum
Begin by identifying the easily recognizable signals in the ¹H NMR spectrum. The doublet in the upfield region (around 1.1-1.3 ppm) can be confidently assigned to the methyl (CH₃) protons. The integration of this signal should correspond to six protons.
Step 2: Utilizing the COSY Spectrum
The COSY spectrum reveals which protons are coupled to each other. A cross-peak between two proton signals indicates that they are typically within three bonds of each other.
-
A cross-peak will be observed between the methyl protons (CH₃) and the methine protons (H3/H6). This correlation firmly establishes the assignment of the methine protons.
-
The methine protons (H3/H6) will also show correlations to the adjacent methylene protons (H4/H5).
-
The axial and equatorial protons of a given methylene group will show a strong cross-peak, indicating their geminal relationship. They will also show cross-peaks to the protons on the adjacent carbons.
Caption: Predicted ¹H-¹H COSY correlations for cis-3,6-dimethylhexahydropyridazine.
Step 3: Assigning Carbons with the HSQC Spectrum
The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.
-
The methyl proton signal will correlate to the methyl carbon (CH₃) signal in the ¹³C spectrum.
-
The methine proton signals (H3/H6) will correlate to the methine carbon (C3/C6) signal.
-
The methylene proton signals (H4/H5) will correlate to the methylene carbon (C4/C5) signal.
This experiment allows for the direct and unambiguous assignment of the protonated carbons.
Step 4: Confirming Assignments with the HMBC Spectrum
The HMBC spectrum reveals longer-range correlations (typically 2 or 3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons (if present) and for confirming the overall carbon skeleton.
-
The methyl protons (CH₃) should show a correlation to the C3/C6 carbon.
-
The methine protons (H3/H6) should show correlations to the methyl carbon and the C4/C5 carbon.
-
The methylene protons (H4/H5) should show correlations to the C3/C6 carbon and the other methylene carbon.
Caption: Predicted key ¹H-¹³C HMBC correlations for cis-3,6-dimethylhexahydropyridazine.
Step 5: Confirming Stereochemistry with NOESY
The NOESY experiment shows through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. For cis-3,6-dimethylhexahydropyridazine in a chair conformation, the two methyl groups are expected to be either both axial or both equatorial. The more stable conformation will likely have both methyl groups in equatorial positions to minimize steric hindrance.[10][11][12]
-
In the diequatorial conformation, a NOESY correlation would be expected between the methine protons (H3/H6) and the axial protons at C4 and C5.
-
If the methyl groups were axial, strong NOESY cross-peaks would be observed between the methyl protons and the other axial protons on the same side of the ring. The absence of these strong correlations would support a diequatorial conformation.
Conformational Analysis
The hexahydropyridazine ring is expected to adopt a chair-like conformation to minimize torsional and steric strain. For the cis-isomer, two chair conformations are possible: one with both methyl groups in axial positions and one with both in equatorial positions. The diequatorial conformation is predicted to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformer.[10][11] The NMR data, particularly the coupling constants between vicinal protons and the NOESY correlations, can provide strong evidence for the predominant conformation in solution.
Conclusion
This technical guide provides a predictive framework for the NMR analysis of cis-3,6-dimethylhexahydropyridazine. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The systematic approach outlined herein, from initial spectral prediction to detailed assignment and conformational analysis, serves as a valuable resource for researchers working with this and related heterocyclic systems. The experimental verification of these predictions will provide valuable insights into the structural and dynamic properties of substituted hexahydropyridazines.
References
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
2D NMR: TOCSY and HSQC. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Tables for Organic Structure Analysis. Available at: [Link]
-
N-arylhexahydropyrimidines. Part 1. Synthesis and 1 H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. ResearchGate. Available at: [Link]
-
NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Available at: [Link]
-
Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC. Available at: [Link]
-
1H NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]
-
13C Chemical Shift Effects on sp3 Carbons. OrganicChemistryData.org. Available at: [Link]
-
Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
2D NMR. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]
-
Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters. Available at: [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]
-
Synthesis of N-hydroxy-r-2,c-6-diphenylpiperidines using DMD and their stereochemical studies by NMR spectra. Indian Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons. Journal of Magnetic Resonance. Available at: [Link]
-
Conformational Analysis. San Diego State University. Available at: [Link]
-
Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. Available at: [Link]
-
Conformational analysis of 1,3 dimethyl cyclohexane. YouTube. Available at: [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. princeton.edu [princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. m.youtube.com [m.youtube.com]
